
3,3'-(1,3-Phenylenedioxy)dianiline-15N2
Overview
Description
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 is a compound with the molecular formula C18H16N2O2 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two amino groups attached to a phenylenedioxy structure, with nitrogen atoms labeled with the isotope 15N . It has a melting point of 107-109°C .
Preparation Methods
The synthesis of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves several steps. One common synthetic route includes the reaction of 1,3-dihydroxybenzene with 3-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,3’-(1,3-Phenylenedioxy)dianiline-15N2 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using hydrogen gas and a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives and substituted aniline derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block for the synthesis of more complex organic molecules and materials. Its functional groups enable further chemical modifications to create derivatives with varied applications.
Biological Research
- Labeling Studies : The presence of the isotope allows for its use in labeling studies, particularly in NMR spectroscopy. This is essential for tracking nitrogen metabolism in biological systems.
- Antioxidant Properties : Preliminary studies indicate potential antioxidant activities similar to other compounds with structural similarities. This opens avenues for exploring its role in mitigating oxidative stress in biological contexts.
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic applications. Its unique structure may contribute to the development of novel pharmaceuticals targeting specific biological pathways.
Industrial Applications
- Production of Dyes and Pigments : 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be utilized in the production of various dyes and pigments due to its stable chemical structure and color properties.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Antioxidant Activity Study : Research demonstrated that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant properties, suggesting potential health benefits when incorporated into dietary supplements or pharmaceuticals.
- NMR Spectroscopy Applications : A study utilized -labeled compounds like this compound to investigate nitrogen fluxes in metabolic pathways within plant systems.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of various derivatives. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 include:
4,4’-(1,3-Phenylenedioxy)dianiline: This compound has a similar structure but with amino groups in different positions.
4,4’-Oxydianiline: This compound has an oxygen bridge between two aniline groups.
4,4’-Diaminodiphenylmethane: This compound has a methylene bridge between two aniline groups
The uniqueness of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 lies in its specific arrangement of amino groups and the presence of the 15N isotope, which makes it valuable for labeling studies and NMR spectroscopy .
Biological Activity
3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a nitrogen-labeled derivative of 3,3'-(1,3-Phenylenedioxy)dianiline, known for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, materials science, and environmental studies due to its unique structural properties and potential applications.
- IUPAC Name : this compound
- CAS Number : 287476-23-7
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.33 g/mol
Structure
The structure of this compound features a central phenylene group linked to two aniline moieties through ether linkages. The incorporation of nitrogen isotopes enhances its utility in mass spectrometry and tracer studies.
Antioxidant Properties
Research indicates that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant activity. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems.
Anticancer Activity
Studies exploring the anticancer properties of 3,3'-(1,3-Phenylenedioxy)dianiline derivatives suggest potential efficacy against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antimicrobial Effects
The compound has shown promise in antimicrobial studies, with activity against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Other Biological Activities
Additional investigations have highlighted the potential use of this compound in:
- Neuroprotection : Protecting neuronal cells from damage.
- Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenylene derivatives. The results indicated that 3,3'-(1,3-Phenylenedioxy)dianiline derivatives exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells.
Compound | IC50 (μM) | Mechanism |
---|---|---|
3,3'-(1,3-Phenylenedioxy)dianiline | 12.5 | ROS scavenging |
Control (Vitamin C) | 15.0 | ROS scavenging |
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects on breast cancer cell lines (MCF-7), 3,3'-(1,3-Phenylenedioxy)dianiline demonstrated an IC50 value of 10 μM after 48 hours of treatment.
Cell Line | IC50 (μM) | Treatment Duration |
---|---|---|
MCF-7 | 10 | 48 hours |
MDA-MB-231 | 15 | 48 hours |
Case Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
Properties
IUPAC Name |
3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYOQYISDAQER-QTKWTTPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583994 | |
Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-23-7 | |
Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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